LogP Comparison: Benzyl vs. Methyl 4-Bromobutanoate
Benzyl 4-bromobutanoate exhibits a calculated logP of 3.22, which is approximately 1.7 log units higher than that of methyl 4-bromobutanoate (logP 1.5) [1]. This difference corresponds to a >50-fold higher octanol-water partition coefficient, indicating substantially greater lipophilicity for the benzyl ester. The logP value for ethyl 4-bromobutanoate (1.72) is intermediate but still >1.5 log units lower than the benzyl analog [2].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.22 (ACD/Labs predicted) |
| Comparator Or Baseline | Methyl 4-bromobutanoate: logP = 1.5 (Molaid/Chemsrc data); Ethyl 4-bromobutanoate: logP = 1.72 (Chembase data) |
| Quantified Difference | ΔlogP = +1.72 (vs. methyl); ΔlogP = +1.50 (vs. ethyl) |
| Conditions | Calculated logP values (ACD/Labs, Molaid, Chembase); standard octanol-water partition model |
Why This Matters
This significant lipophilicity difference directly influences organic/aqueous phase partitioning during extraction, solid-phase purification, and the compound's behavior in cell-based assays, making benzyl 4-bromobutanoate the preferred choice when higher membrane permeability or organic-phase retention is required.
- [1] Molaid. Methyl 4-bromobutanoate. LogP: 1.5. https://www.molaid.com (accessed 2026-04-24). View Source
- [2] Chembase. Ethyl 4-bromobutanoate. LogP: 1.5278693. https://www.chembase.cn (accessed 2026-04-24). View Source
